3-Bromobutyronitrile

Pyrolysis kinetics Elimination mechanism Thermal stability

3-Bromobutyronitrile (CAS 20965-20-2) is a C4 secondary alkyl bromide bearing a β-cyano substituent (CH₃CHBrCH₂CN), classified as a halogenated nitrile building block. The bromine atom is situated on a secondary carbon, which imparts distinct reactivity in nucleophilic substitution and elimination pathways compared with its primary-bromide isomer 4-bromobutyronitrile.

Molecular Formula C4H6BrN
Molecular Weight 148 g/mol
CAS No. 20965-20-2
Cat. No. B1268194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobutyronitrile
CAS20965-20-2
Molecular FormulaC4H6BrN
Molecular Weight148 g/mol
Structural Identifiers
SMILESCC(CC#N)Br
InChIInChI=1S/C4H6BrN/c1-4(5)2-3-6/h4H,2H2,1H3
InChIKeyMBXSHBIQMDKTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobutyronitrile (CAS 20965-20-2) – Structural and Reactivity Baseline for Procurement Evaluation


3-Bromobutyronitrile (CAS 20965-20-2) is a C4 secondary alkyl bromide bearing a β-cyano substituent (CH₃CHBrCH₂CN), classified as a halogenated nitrile building block [1]. The bromine atom is situated on a secondary carbon, which imparts distinct reactivity in nucleophilic substitution and elimination pathways compared with its primary-bromide isomer 4-bromobutyronitrile [2]. The compound possesses a chiral center at C3, a feature absent in terminally brominated or symmetrically substituted analogs, rendering it a candidate for asymmetric synthetic sequences . Its atmospheric boiling point is approximately 182–184 °C (density 1.47 g/mL), notably lower than that of 4-bromobutyronitrile (205 °C; density 1.489 g/mL), a difference that directly impacts distillation-based purification and handling protocols [3].

1
Secondary bromide building block for nucleophilic substitution and elimination pathway studies Distinct reactivity versus primary-bromide isomer 4-bromobutyronitrile
2
Chiral C3 stereocenter supports asymmetric synthesis and enantiomer-attribution review Racemic mixture as supplied; absent in terminally brominated analogs
3
Distillation-compatible boiling point (~182–184 °C) supports purification-intensive workflows Lower than 4-bromobutyronitrile; facilitates isomer separation by fractional distillation

Why 3-Bromobutyronitrile Cannot Be Interchanged with 4-Bromobutyronitrile or Other Bromonitrile Analogs


Although 3-bromobutyronitrile and 4-bromobutyronitrile share the identical molecular formula (C₄H₆BrN), the position of the bromine substituent critically alters their thermal stability, elimination product selectivity, and enzymatic recognition [1][2]. In gas-phase pyrolysis, 3-bromobutyronitrile eliminates HBr with a significantly lower activation energy (≈213.7 kJ/mol) than 4-bromobutyronitrile (≈233.5 kJ/mol), leading to crotonitrile as the dominant product rather than allyl cyanide [1]. Moreover, 4-bromobutyronitrile serves as a reference substrate for haloalkane dehalogenase (EC 3.8.1.5), whereas 3-bromobutyronitrile is not recognized, implying divergent metabolic and environmental fate profiles [3]. These quantitative differences mean that substituting one isomer for the other will unpredictably alter reaction rates, product distributions, and biological handling—making isomer-specific sourcing essential for reproducible research and process chemistry [4].

This Product
Reactivity
Secondary bromide; elimination yields crotonitrile
Thermal barrier
Lower activation energy (~213.7 kJ/mol)
Enzyme recognition
Not a substrate for haloalkane dehalogenase
4-Bromobutyronitrile
Reactivity
Primary bromide; elimination yields allyl cyanide
Thermal barrier
Higher activation energy (~233.5 kJ/mol)
Enzyme recognition
Reference substrate for EC 3.8.1.5
Identical molecular formula (C₄H₆BrN) does not imply interchangeable reactivity. Product distribution and metabolic fate may shift substantially.

Quantitative Differentiation Evidence: 3-Bromobutyronitrile Versus Closest Analogs


Gas-Phase Dehydrobromination Activation Energy: 3-Bromo vs. 4-Bromobutyronitrile

In static-system gas-phase pyrolysis over the temperature range 370–420 °C, 3-bromobutyronitrile eliminates HBr with an Arrhenius activation energy of 213.7 ± 3.2 kJ/mol and a pre-exponential factor log A = 13.74 ± 0.25 [1]. By contrast, 4-bromobutyronitrile, studied under comparable conditions (390–470 °C), exhibits a significantly higher activation energy of 233.5 ± 4.5 kJ/mol (log A = 14.12 ± 0.33) [2]. The 19.8 kJ/mol lower barrier for the 3-bromo isomer reflects the electronic influence of the cyano group on the β-carbon reaction center, deactivating elimination more strongly when the bromine is at the terminal γ-position [2].

Activation Energy
Cross-study comparable
213.7 ± 3.2 kJ/mol
Reported lower barrier vs. 4-bromo isomer (233.5 kJ/mol)
Impacts thermal stability limits during processing
Pyrolysis kinetics Elimination mechanism Thermal stability

Elimination Product Selectivity: Crotonitrile vs. Allyl Cyanide

Pyrolysis of 3-bromobutyronitrile at 370–420 °C yields predominantly cis/trans-crotonitrile (CH₃CH=CHCN), with only trace quantities of allyl cyanide (CH₂=CHCH₂CN) detected [1]. This outcome contrasts with the pyrolysis of 4-bromobutyronitrile, which generates allyl cyanide as the primary elimination product due to the terminal position of the bromine [2]. The selectivity is rationalized by the electron-withdrawing resonance effect of the cyano group, which directs elimination toward the conjugated crotonitrile system in the 3-bromo isomer [1].

Product Selectivity
Class-level inference
Crotonitrile (predominant) vs. allyl cyanide (trace)
Reported regioselectivity reversal versus 4-bromo isomer
Align procurement with desired downstream synthon
Regioselectivity Dehydrobromination Product distribution

Physical Property Differentiation: Boiling Point and Density vs. 4-Bromobutyronitrile

3-Bromobutyronitrile exhibits a boiling point of 72 °C at 9.8 mmHg (approximately 182–184 °C extrapolated to 760 mmHg) and a density of 1.47 g/mL at 25 °C [1]. In contrast, 4-bromobutyronitrile boils at 205 °C at 760 mmHg with a density of 1.489 g/mL at 25 °C . The ~21–23 °C difference in atmospheric boiling point, despite identical molecular weight (148.00 g/mol), stems from the secondary vs. primary bromide architecture, which alters intermolecular dipole–dipole interactions and liquid-phase packing [1].

Boiling Point
Cross-study comparable
182–184 °C (760 mmHg est.)
~21–23 °C lower than 4-bromobutyronitrile
Supports fractional distillation of isomer mixtures
Purification Distillation Physicochemical properties

Enzymatic Substrate Recognition: Haloalkane Dehalogenase Activity

4-Bromobutyronitrile is a well-characterized reference substrate for haloalkane dehalogenase (EC 3.8.1.5), with multiple haloalkane substrates reported as percentages of its activity [1]. In the BRENDA database, 3-bromobutyronitrile is not listed as a substrate for this enzyme, suggesting that the secondary bromide at the β-position precludes recognition by the active site [1]. This absence implies that 3-bromobutyronitrile would persist longer in biodegradation assays or whole-cell biotransformation systems where 4-bromobutyronitrile is rapidly dehalogenated [1].

Enzyme Recognition
Class-level inference
Not recognized by haloalkane dehalogenase (EC 3.8.1.5)
Substrate profile differs from 4-bromo reference substrate
Data to verify in target biocatalysis system
Biocatalysis Enzyme specificity Biodegradation

Chiral Center Presence Enables Asymmetric Synthetic Applications

The C3 carbon of 3-bromobutyronitrile bears four different substituents (H, CH₃, Br, CH₂CN), constituting a stereogenic center [1]. This chirality is absent in 4-bromobutyronitrile (terminal –CH₂Br, no chiral center), 3-chlorobutyronitrile (same architecture but different halogen leaving-group ability), and 5-bromovaleronitrile (achiral) . The presence of a single undefined stereocenter (as supplied) means the racemic mixture can, in principle, be resolved or used in asymmetric transformations where stereochemical outcomes are evaluated [1].

Chiral Center
Class-level inference
One stereogenic center (C3); racemic mixture supplied
Chiral handle absent in achiral bromonitrile analogs
Supports enantiomer-attribution review workflows
Stereochemistry Chiral building block Asymmetric synthesis

Synthetic Accessibility: Established HBr Addition Route to 3-Butenenitrile

A documented laboratory-scale synthesis of 3-bromobutyronitrile involves Markovnikov addition of dry HBr gas to 3-butenenitrile at 45 °C, followed by vacuum fractional distillation, yielding the product in 51% isolated yield after two distillations [1]. The reaction proceeds regioselectively per Markovnikov's rule because the double bond is not conjugated with the nitrile group [1]. While no direct yield comparison with 4-bromobutyronitrile synthesis under identical conditions is available, the 4-bromo isomer is typically prepared via different routes (e.g., nucleophilic substitution on 1,4-dibromobutane or ring-opening), meaning procurement decisions may be influenced by precursor availability and synthetic step count .

Synthetic Yield
Supporting evidence
51% isolated yield
Reported HBr addition route from 3-butenenitrile
Make-vs-buy cost factor; yield may require optimization
Synthesis Yield Scalability

High-Value Application Scenarios for 3-Bromobutyronitrile Based on Product-Specific Evidence


Thermal Stability-Sensitive Process Chemistry Requiring Predictable Elimination Behavior

In process development where thermal stress is unavoidable (e.g., high-temperature coupling reactions, melt-phase syntheses), the 213.7 kJ/mol activation barrier for HBr elimination of 3-bromobutyronitrile provides a quantifiable stability advantage over 3-bromopropionitrile (log k = 13.56, Ea = 231.9 kJ/mol) while remaining measurably less stable than 4-bromobutyronitrile (Ea = 233.5 kJ/mol) [1]. The predictable generation of crotonitrile rather than allyl cyanide upon decomposition allows process chemists to design appropriate quenching and scrubbing protocols for the specific elimination product [1].

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The stereogenic C3 center of 3-bromobutyronitrile makes it a candidate for enantioselective transformations (e.g., kinetic resolution via lipase-catalyzed hydrolysis, chiral auxiliary-directed alkylation, or asymmetric cyano-group manipulations) where achiral bromonitriles such as 4-bromobutyronitrile or 5-bromovaleronitrile cannot participate [2]. In medicinal chemistry programs targeting optically active β-amino nitriles or γ-amino acids, the racemic 3-bromo isomer provides a starting point for chiral separation or asymmetric induction [2].

Biocatalysis and Environmental Fate Studies Requiring Differential Enzyme Substrate Profiles

For researchers investigating haloalkane dehalogenase substrate scope or designing whole-cell biosensors, the contrast between 4-bromobutyronitrile (a robust reference substrate for EC 3.8.1.5) and 3-bromobutyronitrile (not recognized) provides a pair of structurally similar probes to map active-site steric constraints [3]. This differential recognition can be exploited in negative-control experiments, enzyme engineering campaigns, or biodegradation pathway studies where metabolic persistence of the 3-bromo isomer is desired [3].

Distillation-Intensive Purification Workflows Leveraging Boiling Point Differences

The 21–23 °C lower atmospheric boiling point of 3-bromobutyronitrile (182–184 °C) relative to 4-bromobutyronitrile (205 °C) facilitates fractional distillation separation of isomer mixtures that may arise from non-regioselective bromination or mixed waste streams [4]. In procurement specifications, this boiling point difference enables purity verification via GC retention time and provides a practical purification route that avoids chromatographic methods [4].

Application
Selection Property
Validation Focus
Thermal stability-sensitive process chemistry
Activation energy for HBr elimination
Crotonitrile-specific quenching protocol design
Asymmetric synthesis of chiral intermediates
C3 stereogenic center (racemic)
Enantiomer-attribution and chiral separation review
Enzyme substrate profiling and biocatalysis
Non-substrate for EC 3.8.1.5
Negative-control and active-site steric mapping
Distillation-intensive purification workflows
~21–23 °C lower bp vs. 4-bromo isomer
Fractional distillation and GC purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromobutyronitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.